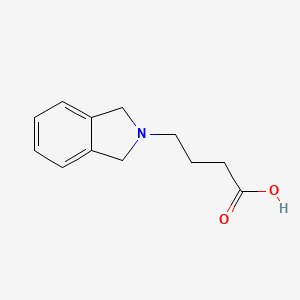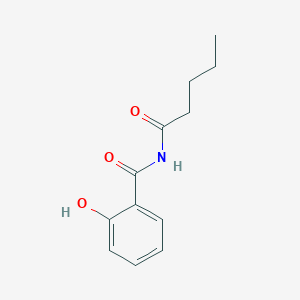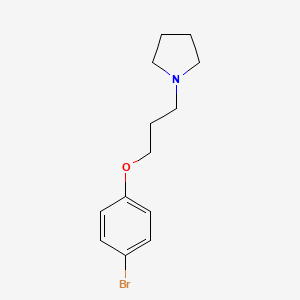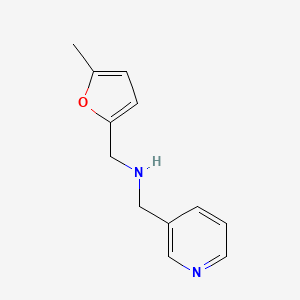
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-(1,3-Dihydro-isoindol-2-yl)-butyric acid” has been described in the literature . For example, the synthesis of lenalidomide, a compound with a similar 1,3-dihydro-isoindol-2-yl structure, is described in US Patent US8946265B2 . The synthesis involves the hydrogenation of a nitro intermediate .Aplicaciones Científicas De Investigación
Environmental Treatment and Waste Management
The production and management of wastewater, especially from industries such as pesticide manufacturing, involve a variety of chemical compounds including several butyric acid derivatives. These compounds, due to their structural and chemical properties, present a challenge in water treatment due to their toxicity and persistence in the environment. Research has demonstrated that a combination of biological processes and granular activated carbon can effectively remove a significant portion of these pollutants, potentially including derivatives of butyric acid, from wastewater. This process not only ensures compliance with environmental legislation but also protects natural water bodies from contamination (Goodwin et al., 2018).
Biochemical and Medical Applications
Butyric acid and its derivatives have been extensively studied for their potential applications in medicine and biochemistry. For instance, butyric acid has been identified for its role in gastroenterology, showing promise in the treatment of conditions related to the colon. This includes not only inflammatory diseases but also potentially in the management of hematological, metabolic, and neurological disorders. The versatility of butyric acid in medical applications highlights its potential as a therapeutic agent across a broad spectrum of diseases (Sossai, 2012).
Agricultural and Environmental Sciences
In the context of agriculture and environmental science, studies on the sorption of phenoxy herbicides, which include butyric acid derivatives, have provided insights into the mechanisms through which these compounds interact with soil and organic matter. Understanding these interactions is crucial for managing the environmental impact of agricultural chemicals and for the development of more sustainable farming practices. The research indicates that soil organic matter and iron oxides play significant roles in the sorption of these herbicides, which has implications for their persistence and mobility in the environment (Werner et al., 2012).
Biotechnological Production
The biotechnological production of butyric acid and its derivatives is a rapidly developing field, with implications for both waste management and the sustainable production of chemicals. Research into microbial production of volatile fatty acids, including butyric acid, has highlighted the potential of using renewable resources and microbial fermentation processes. These processes not only offer a pathway to produce butyric acid and its derivatives sustainably but also enable the conversion of waste products into valuable chemicals, showcasing the dual benefits of environmental protection and resource recovery (Bhatia & Yang, 2017).
Propiedades
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWOTVLCZLNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360194 |
Source


|
| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
799266-56-1 |
Source


|
| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)


![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)